L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine
Description
This nonribosomal peptide features a unique sequence of nine amino acids, including a modified N~5~-(diaminomethylidene)-L-ornithine residue. Its structure includes tyrosine (aromatic), proline (rigid), serine (hydroxyl), and multiple leucine residues (hydrophobic), suggesting multifunctional roles in ligand-receptor interactions or enzymatic modulation.
Properties
CAS No. |
915944-94-4 |
|---|---|
Molecular Formula |
C46H76N12O12 |
Molecular Weight |
989.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C46H76N12O12/c1-24(2)18-32(40(64)52-27(7)45(69)70)55-42(66)34(20-26(5)6)54-39(63)31(10-8-16-50-46(48)49)53-41(65)33(19-25(3)4)56-43(67)35(23-59)57-44(68)36-11-9-17-58(36)37(61)22-51-38(62)30(47)21-28-12-14-29(60)15-13-28/h12-15,24-27,30-36,59-60H,8-11,16-23,47H2,1-7H3,(H,51,62)(H,52,64)(H,53,65)(H,54,63)(H,55,66)(H,56,67)(H,57,68)(H,69,70)(H4,48,49,50)/t27-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
LYOWYRFZIPQHHJ-YADAZJFLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for side-chain modifications.
Major Products Formed
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.
Scientific Research Applications
Peptides like L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine have various applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Ornithine/Arginine Residues
(a) L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
- Molecular Formula : C₃₇H₆₈N₁₀O₉S
- Molecular Weight : 829.06 g/mol
- Key Features: Shares the N~5~-(diaminomethylidene)-L-ornithine modification. Methionine introduces sulfur-based reactivity, differing from the target compound’s tyrosine and alanine termini. Shorter chain (7 residues vs. 9) reduces hydrophobic bulk .
(b) L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine
Functional Analogues with Guanidino Modifications
(a) N-Acetyl L-Leucyl L-Arginyl L-Valyl L-Arginyl L-Leucyl L-Alanyl L-Seryl L-Histidyl L-Leucyl L-Arginyl L-Lysyl L-Leucyl L-Arginyl L-Leucyl L-Leucinamide
- Molecular Formula : C₆₉H₁₀₈N₂₂O₁₆S (free base)
- Molecular Weight : 1533.80 g/mol
- Key Features: Arginine replaces modified ornithine, retaining guanidino functionality but with longer side chains.
(b) L-Prolinamide, D-prolyl-L-seryl-L-tyrosyl-D-alanyl-L-leucyl-L-arginyl-N-ethyl
- CAS : 87163-40-4
- Key Features: D-amino acids (D-proline, D-alanine) enhance metabolic stability. Ethyl-modified prolinamide terminus alters pharmacokinetics compared to the target’s free carboxyl group .
Comparative Data Table
Research Implications and Functional Insights
- Analogues: Methionine-containing peptides (e.g., ) could exhibit redox-sensitive behavior, whereas D-amino acid variants (e.g., ) may improve oral bioavailability.
- Knowledge Gaps: Specific bioactivity data (e.g., IC₅₀ values, receptor targets) are absent in the provided evidence, necessitating further empirical studies.
Biological Activity
Chemical Structure and Properties
The molecular formula of L-Tyrosylglycyl-L-prolyl-L-seryl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucyl-L-alanine is . The compound features multiple amino acid residues, which contribute to its biological activity and interaction with various biological systems.
- Peptide Interaction : The structure of this compound allows it to interact with specific receptors in the body, potentially influencing signaling pathways related to growth, metabolism, and immune responses.
- Sulfation : Research indicates that tyrosyl peptides can undergo sulfation processes. For instance, L-tyrosylglycine was shown to yield two sulfated products when subjected to rat liver preparations, suggesting that similar mechanisms may apply to this compound .
Case Studies
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of peptides similar to this compound. For example, peptides containing leucine and proline have demonstrated inhibitory effects against various bacterial strains.
- Cell Growth Modulation : In vitro studies have shown that certain peptide sequences can modulate cell growth and differentiation in various cell lines. This suggests potential applications in regenerative medicine and cancer therapy.
Comparative Studies
Research has been conducted comparing the biological activities of various peptides containing similar amino acid sequences. Below is a summary table illustrating key findings:
Experimental Data
In experimental setups involving rat liver supernatants, optimal concentrations for sulfation reactions were identified as 50 mM for L-tyrosylglycine and 60 mM for L-tyrosyl-L-alanine . These findings underscore the importance of concentration in biological assays involving peptide modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
